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Compound of Interest

Compound Name: 6-Bromo-2,3,4-trifluoroaniline

Cat. No.: B055962

An In-depth Technical Guide to 6-Bromo-2,3,4-
trifluoroaniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromo-2,3,4-trifluoroaniline is a polyhalogenated aromatic amine that serves as a crucial
building block in modern organic synthesis. Its unique substitution pattern, featuring both
bromine and multiple fluorine atoms on an aniline scaffold, imparts a distinct reactivity profile,
making it a valuable intermediate in the development of novel pharmaceuticals and
agrochemicals. The presence of electron-withdrawing fluorine atoms significantly influences the
electronic properties of the aromatic ring and the reactivity of the amine group, while the
carbon-bromine bond provides a versatile handle for various cross-coupling reactions. This
guide provides a comprehensive overview of the physical, chemical, and spectroscopic
properties of 6-Bromo-2,3,4-trifluoroaniline, along with insights into its synthesis and
reactivity.

Core Physical and Chemical Properties

A summary of the key physical and chemical properties of 6-Bromo-2,3,4-trifluoroaniline is
presented below. Due to limited direct experimental data for this specific isomer, some
properties are estimated based on data for structurally similar compounds.
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Property Value Source/Comment

CAS Number 122375-82-0 [1]

Molecular Formula CeH3BrrsN [1]

Molecular Weight 225.99 g/mol [1]

Appearance Solid Inferred from supplier data.
Melting Point No data available

Boiling Point No data available

Density No data available

. , Likely soluble in common
Solubility No data available ]
organic solvents.

Synthesis of 6-Bromo-2,3,4-trifluoroaniline

The primary synthetic route to 6-Bromo-2,3,4-trifluoroaniline is through the electrophilic
bromination of 2,3,4-trifluoroaniline. The strong activating and ortho-, para-directing effect of
the amino group directs the incoming bromine atom to the C6 position.

Experimental Protocol: Electrophilic Bromination

While a specific detailed protocol for the synthesis of 6-Bromo-2,3,4-trifluoroaniline is not
readily available in the public domain, a general procedure for the bromination of an activated
aniline derivative can be outlined as follows. This protocol is illustrative and would require
optimization for this specific substrate.

Materials:
e 2.3,4-Trifluoroaniline
e N-Bromosuccinimide (NBS) or Bromine (Brz)

o A suitable solvent (e.g., dichloromethane, chloroform, or acetic acid)
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e An appropriate workup solution (e.g., sodium thiosulfate solution, sodium bicarbonate
solution)

» Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
Procedure:

e Dissolve 2,3,4-trifluoroaniline in the chosen solvent in a round-bottom flask equipped with a
magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).

o Cool the solution to a suitable temperature (typically O °C to room temperature) to control the
reaction rate and selectivity.

e Slowly add a solution or suspension of the brominating agent (NBS or Brz) in the same
solvent to the reaction mixture. The addition should be done portion-wise or via a dropping
funnel to maintain the desired temperature.

e Monitor the reaction progress using a suitable analytical technique, such as Thin Layer
Chromatography (TLC) or Gas Chromatography (GC), until the starting material is
consumed.

e Upon completion, quench the reaction by adding an aqueous solution of a reducing agent
like sodium thiosulfate to remove any excess bromine.

» Neutralize the reaction mixture with a mild base, such as a saturated aqueous solution of
sodium bicarbonate, if an acidic solvent was used.

o Transfer the mixture to a separatory funnel and extract the product into an organic solvent.
e Wash the combined organic layers with brine, dry over an anhydrous drying agent, and filter.
e Remove the solvent under reduced pressure to obtain the crude product.

» Purify the crude product by a suitable method, such as recrystallization or column
chromatography, to yield pure 6-Bromo-2,3,4-trifluoroaniline.
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Synthesis Workflow for 6-Bromo-2,3,4-trifluoroaniline
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6-Bromo-2,3,4-trifluoroaniline

Click to download full resolution via product page

A generalized workflow for the synthesis of 6-Bromo-2,3,4-trifluoroaniline.

Chemical Reactivity

The reactivity of 6-Bromo-2,3,4-trifluoroaniline is dictated by the interplay of its functional
groups.
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e Amino Group: The primary amine is nucleophilic and can undergo typical reactions such as
acylation, alkylation, and diazotization.

» Aromatic Ring: The trifluorinated benzene ring is electron-deficient, which can influence its
susceptibility to further electrophilic or nucleophilic aromatic substitution.

e Carbon-Bromine Bond: The C-Br bond is significantly more reactive than the C-F bonds in
transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-
Hartwig). This allows for selective functionalization at the C6 position.

Reactivity of 6-Bromo-2,3,4-trifluoroaniline
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Logical relationships of functional groups and their key reactivities.

Spectroscopic Properties

While specific spectral data for 6-Bromo-2,3,4-trifluoroaniline is not widely published, the
expected spectroscopic characteristics can be predicted based on its structure.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the following
functional groups:

e N-H stretching: Two bands in the region of 3300-3500 cm~! for the primary amine.
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e C-H stretching (aromatic): Aromatic C-H stretching vibrations typically appear around 3000-
3100 cm~1[1]

e C=C stretching (aromatic): Aromatic ring stretching vibrations are expected in the 1400-1650
cm~!range.[1]

e C-N stretching: Typically found in the 1250-1360 cm~1 region for aromatic amines.
e C-F stretching: Strong absorptions in the 1000-1400 cm~1 region.

e C-Br stretching: Found in the lower frequency region, typically 500-700 cm~1.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: A single resonance is expected for the aromatic proton at the C5 position. The
chemical shift will be influenced by the adjacent fluorine and bromine atoms. The amine
protons will likely appear as a broad singlet.

e 13C NMR: Six distinct signals are expected for the aromatic carbons, with their chemical
shifts influenced by the attached halogens and the amino group.

e 19F NMR: Three distinct signals are expected for the fluorine atoms at the C2, C3, and C4
positions due to their different chemical environments. The coupling patterns between the
fluorine atoms and with the aromatic proton would provide valuable structural information.

Mass Spectrometry

The mass spectrum would show a characteristic isotopic pattern for the molecular ion due to
the presence of one bromine atom (7°Br and 81Br in approximately a 1:1 ratio). High-resolution
mass spectrometry (HRMS) would be used to confirm the elemental composition.

Safety and Handling

As with any halogenated aromatic compound, 6-Bromo-2,3,4-trifluoroaniline should be
handled with appropriate safety precautions. While a specific safety data sheet (SDS) for this
compound is not universally available, the SDS for similar compounds indicate that it may be
harmful if swallowed, toxic in contact with skin or if inhaled, and may cause skin and eye
irritation. Therefore, it is recommended to:
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¢ Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and
a lab coat.

¢ Avoid inhalation of dust and contact with skin and eyes.

o Store in a tightly closed container in a cool, dry place.

Applications in Drug Development

Halogenated anilines are important precursors in the synthesis of a wide range of
pharmaceuticals.[1] The trifluoroaniline scaffold, in particular, is of great interest as the
incorporation of fluorine atoms can significantly enhance a drug's metabolic stability,
lipophilicity, and binding affinity. 6-Bromo-2,3,4-trifluoroaniline serves as a versatile starting
material for introducing this fluorinated moiety into more complex molecules through reactions
at the amino group or via cross-coupling at the bromo position.[1]

Conclusion

6-Bromo-2,3,4-trifluoroaniline is a highly functionalized building block with significant
potential in synthetic chemistry, particularly in the fields of medicinal and agricultural chemistry.
Its uniqgue combination of a reactive bromine atom and a trifluorinated aniline ring offers a wide
range of possibilities for the synthesis of complex and novel molecules. Further research to
fully characterize its physical properties and explore its reactivity will undoubtedly expand its
utility as a valuable synthetic intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physical and chemical properties of 6-Bromo-2,3,4-
trifluoroaniline]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b055962#physical-and-chemical-properties-of-6-
bromo-2-3-4-trifluoroaniline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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